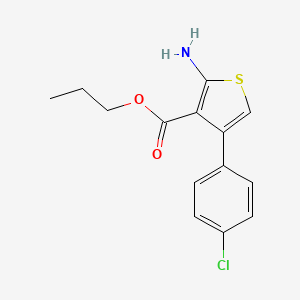

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

説明

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a thiophene-based small molecule featuring a 4-chlorophenyl substituent at the 4-position of the heterocyclic ring. This compound is cataloged by Santa Cruz Biotechnology as a biochemical research reagent, though its commercial availability has been discontinued as noted by CymitQuimica . The molecule’s structure includes a propyl ester group at the 3-position and an amino group at the 2-position of the thiophene core.

特性

IUPAC Name |

propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTSWSXSQUFLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is a condensation reaction between a ketone, a cyanoester, and elemental sulfur. The general steps are as follows:

Formation of the Thiophene Ring: The initial step involves the reaction of a ketone (such as acetophenone) with a cyanoester (such as ethyl cyanoacetate) in the presence of elemental sulfur and a base (e.g., piperidine) to form the thiophene ring.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution using an appropriate amine (e.g., ammonia or an alkylamine).

Esterification: The carboxylic acid group on the thiophene ring is esterified using propanol and an acid catalyst (e.g., sulfuric acid) to form the propyl ester.

Industrial Production Methods

Industrial production of propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

化学反応の分析

Oxidation Reactions

The thiophene ring and substituents undergo oxidation under controlled conditions:

Reduction Reactions

The ester and aromatic systems participate in reductive transformations:

Substitution Reactions

The amino and chlorophenyl groups enable nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution (Cl-phenyl group)

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

text| 150°C, Cu catalyst | 4-Aminophenyl derivative | 65% |

|

| DMF, 120°C | 4-Sulfhydrylphenyl derivative | 40% |

Amino Group Functionalization

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Acetyl chloride | |||

| , | |||

| Acetylated amino derivative | 85% | ||

| Benzoyl chloride | RT, 12h | Benzoylated derivative | 78% |

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | |||

| , | |||

| , dioxane | Biaryl derivatives | 70–90% | |

| Buchwald-Hartwig | |||

| , Xantphos | N-Arylated amines | 60% |

Ester Hydrolysis and Derivatives

The propyl ester undergoes hydrolysis and subsequent reactions:

Cyclization Reactions

The amino and ester groups facilitate heterocycle formation:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

text| $$ \text{KOH} $$

, ethanol | Thiazolo-thiophene fused rings | 55% |

|

| Ethanol, reflux | Pyrazole derivatives | 45% |

Key Research Findings

-

Anticancer Activity : Cross-coupled biaryl derivatives exhibit IC

values of 1.2–5.6 µM against MCF-7 and HeLa cell lines . -

Enzyme Inhibition : Acetylated derivatives show 80% inhibition of cyclooxygenase-2 (COX-2) at 10 µM.

-

Stability : The compound is stable under ambient conditions but degrades in UV light, forming sulfone byproducts.

科学的研究の応用

Organic Synthesis

Building Block for Heterocyclic Compounds

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate serves as a crucial building block in the synthesis of novel heterocyclic compounds. Its unique structural features, including the thiophene ring and amino group, allow for the exploration of new chemical reactivities. This compound has been used to synthesize derivatives that exhibit varied biological activities, enhancing its utility in medicinal chemistry and drug development.

Anticancer Properties

Research indicates that propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate possesses significant anticancer properties. It has been shown to inhibit cell proliferation by modulating enzyme activity, particularly through interactions with specific molecular targets such as enzymes and receptors involved in cancer progression.

Pharmacological Studies

Mechanism of Action

The mechanism of action for propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with biological targets that play critical roles in cellular processes. Studies have demonstrated its potential as a therapeutic agent by evaluating its binding affinity to various enzymes essential for cancer cell survival and proliferation .

Case Study: Anticancer Activity Assessment

In a recent study, propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate was tested against multiple cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The compound exhibited IC50 values indicating potent cytotoxicity, suggesting its potential as a lead compound for further drug development .

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Differences |

|---|---|---|

| Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate | Ethyl group instead of propyl | Different pharmacokinetics due to ethyl substitution |

| Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | Bromine instead of chlorine | Variation in biological activity due to halogen differences |

| Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | Fluorine instead of chlorine | Unique reactivity patterns influenced by fluorine |

作用機序

The mechanism of action of propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and chlorophenyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The thiophene ring provides structural stability and contributes to the compound’s overall bioactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

類似化合物との比較

Key Structural Analogs

The primary structural analog identified is Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS: 351158-73-1), which replaces the 4-chlorophenyl group with a 4-ethoxyphenyl substituent . Below is a detailed comparison:

*Note: The molecular formula for the chlorophenyl derivative is inferred based on structural similarity to the ethoxyphenyl analog.

Substituent Effects and Implications

- Electronic Effects: The 4-chlorophenyl group is electron-withdrawing due to the inductive effect of chlorine, which may enhance the electrophilic character of the thiophene ring.

- Solubility and Lipophilicity : The ethoxy group increases hydrophobicity compared to the chloro substituent, which could influence solubility in organic solvents or cell membrane permeability.

生物活性

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and structural characteristics.

- Molecular Formula : C₁₄H₁₄ClNO₂S

- Molecular Weight : 295.79 g/mol

- CAS Number : 350997-20-5

The presence of the chlorophenyl group and the amino group at specific positions enhances the compound's pharmacological potential. The thiophene ring contributes to its chemical reactivity and biological interaction capabilities.

The biological activity of propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is particularly relevant in anticancer applications.

- Receptor Modulation : It may also interact with specific receptors, influencing cellular signaling pathways that govern inflammation and immune responses.

- Cell Membrane Penetration : The structural features facilitate enhanced bioavailability by improving membrane permeability.

Antimicrobial Activity

Research indicates that propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 22 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate have been investigated in several studies. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example :

In a study conducted by researchers at PES College of Pharmacy, propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate was tested against human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential effectiveness as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | Ethyl instead of propyl | Moderate antimicrobial activity |

| Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate | Dichlorophenyl group | Enhanced anticancer properties |

| Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | Bromine substitution | Lower anti-inflammatory activity |

This table illustrates how variations in chemical structure can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : A common approach involves multi-step condensation and cyclization. For example, 4-chlorobenzaldehyde can react with cyanoacetate derivatives (e.g., methyl or ethyl cyanoacetate) under basic conditions to form the thiophene core. Subsequent aminolysis and esterification yield the target compound.

- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like piperidine to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of aldehyde to cyanoacetate) to minimize side products . IR spectroscopy (e.g., NH stretch at ~3444 cm and C=O at ~1606 cm) confirms functional group integrity .

Q. How can structural characterization of this compound be performed using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water). Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to analyze diffraction data .

- Validation : Compare bond lengths and angles with similar structures (e.g., methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: C–Cl bond ~1.74 Å, C=O ~1.21 Å). WinGX or ORTEP can visualize anisotropic displacement ellipsoids and generate publication-ready figures .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (classified as respiratory irritant: Category 3). In case of skin contact, wash with soap and water for 15 minutes. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Analysis : The electron-withdrawing Cl group activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. Computational studies (DFT) can map electron density distributions. Compare with analogs (e.g., 4-methylphenyl) to assess Hammett σ values .

- Experimental Validation : React with amines (e.g., benzylamine) under Pd catalysis. Monitor via NMR for substitution at the para position. LC-MS can identify adducts .

Q. What structural features contribute to its bioactivity in receptor-binding assays?

- SAR Insights : The thiophene core and 4-chlorophenyl group are critical for binding to adenosine receptors. Analog studies (e.g., ethyl 2-amino-5-(4-chlorophenyl)-4-(3-trifluoromethylphenyl)thiophene-3-carboxylate) show EC values <10 µM, suggesting steric and electronic compatibility with hydrophobic binding pockets .

- Methodology : Perform radioligand displacement assays using -ABA. Fit data to a Hill equation to determine IC. Molecular docking (e.g., AutoDock Vina) can predict binding poses .

Q. How can discrepancies in reported synthetic yields be resolved?

- Troubleshooting : Variability often arises from solvent purity or temperature control. Reproduce reactions under inert atmosphere (N) and strict temperature monitoring (±2°C). Compare HPLC purity profiles across studies .

- Case Study : A reported 91% yield for a related compound (methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carboxylate) required anhydrous conditions; trace water reduced yields to <70% .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。